molecular formula C7H9N3O2 B13877844 Methyl (5-aminopyridin-2-yl)carbamate CAS No. 827585-96-6

Methyl (5-aminopyridin-2-yl)carbamate

Cat. No.: B13877844
CAS No.: 827585-96-6
M. Wt: 167.17 g/mol
InChI Key: VROZBEJFGRJYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (5-aminopyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a pyridine ring, which is further substituted with an amino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (5-aminopyridin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 5-aminopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This method offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-aminopyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

Methyl (5-aminopyridin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (5-aminopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate
  • Methyl carbamate
  • Benzyl carbamate

Uniqueness

Methyl (5-aminopyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other carbamates, it offers a unique combination of stability and reactivity, making it valuable in various applications .

Properties

CAS No.

827585-96-6

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl N-(5-aminopyridin-2-yl)carbamate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,8H2,1H3,(H,9,10,11)

InChI Key

VROZBEJFGRJYDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=C(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.